N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Scientific Research Applications
Synthesis and Characterization
N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is part of a broader class of compounds with varied scientific applications, particularly in synthetic chemistry and biological research. For instance, compounds structurally related to it have been synthesized and characterized for their potential in cytotoxic activities. A study by Hassan et al. (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing the methods of synthesizing similar complex molecules and evaluating their cytotoxic potential against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Anti-inflammatory Properties
Further research into compounds with the methoxybenzo[d]thiazol moiety has shown promising biological activities, including anti-inflammatory and antimicrobial properties. A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research underscores the potential of such compounds in developing new therapeutic agents.
Antituberculosis Activity
The thiazole moiety present in these compounds has been associated with significant antimicrobial activity, particularly against tuberculosis. A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating potent in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).
Heterocyclic Chemistry Applications
The compound , due to its complex structure, is also of interest in the field of heterocyclic chemistry for the synthesis of novel polycyclic heteroaromatic compounds. Patankar et al. (2008) utilized similar compounds for the synthesis of novel heterocyclic compounds, demonstrating the versatility of these molecules in creating new compounds with potential pharmacological activities (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound inhibits the activity of COX enzymes, specifically COX-1 and COX-2 . This inhibition is measured by the compound’s ability to suppress the peroxidase activity of these enzymes .
Biochemical Pathways
By inhibiting COX enzymes, the compound disrupts the arachidonic acid pathway . This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
The compound’santi-inflammatory activity was evaluated, and it showed significant inhibition of COX-1 and COX-2 .
Result of Action
The inhibition of COX enzymes leads to a decrease in inflammation and pain signaling . Compounds with similar structures have shown significant anti-inflammatory activity and have been able to inhibit albumin denaturation .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-23-10-8-14(22-23)18(25)24(12-13-5-4-9-20-11-13)19-21-17-15(26-2)6-3-7-16(17)27-19/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWTQKMWULLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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